Comparative PYCR1 Inhibition Potency Against an In-Class Structural Analog
The compound exhibits a specific, moderate inhibitory activity against human PYCR1, with an IC50 of 161,000 nM. This places it in a distinct potency class compared to another inhibitor from the same curated dataset, BDBM50522072 (CHEMBL4521734), which is approximately 3-fold more potent with an IC50 of 55,000 nM under identical assay conditions [1]. This quantitative difference is critical for researchers investigating the SAR of PYCR1 inhibition, where a less potent tool compound can serve as a valuable negative control or selectivity probe.
| Evidence Dimension | Inhibitory Activity against human PYCR1 |
|---|---|
| Target Compound Data | IC50 = 161,000 nM |
| Comparator Or Baseline | BDBM50522072 (CHEMBL4521734): IC50 = 55,000 nM |
| Quantified Difference | The target compound is 2.93-fold less potent than the comparator BDBM50522072. |
| Conditions | Inhibition of 6x-His-tagged and SUMO tagged human PYCR1 expressed in Escherichia coli BL21 (DE3) cells, assessed as reduction in NADH oxidation (ChEMBL Assay ID: CHEMBL1885981). |
Why This Matters
This quantitative potency distinction is essential for designing dose-response experiments and interpreting structure-activity relationships (SAR) when selecting a PYCR1 inhibitor from a panel of candidates with varying affinities.
- [1] BindingDB. (2021). Entry BDBM50522091 (CHEMBL4551995). Affinity Data: IC50 1.61E+5 nM for human PYCR1. Entry BDBM50522072 (CHEMBL4521734). Affinity Data: IC50 5.50E+4 nM for human PYCR1. View Source
